1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a chlorothiophene moiety, and a carboxylic acid group, making it a versatile molecule for research and development.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery and development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chlorothiophene-2-sulfonyl chloride and piperidine-4-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.
Catalysts: A base such as triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. The reaction is conducted in a controlled environment to ensure purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in the presence of an acid.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters or amides.
Reduction Products: Sulfides or other reduced forms of the sulfonyl group.
Substitution Products: Substituted thiophenes with different functional groups.
Mechanism of Action
The mechanism by which 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
1-(5-Chlorothiophen-2-yl)cyclobutanol
(5-Chlorothiophen-2-yl)methanol
5-Chlorothiophene-2-boronic acid
Uniqueness: 1-((5-Chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylic acid is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications. Its piperidine ring and carboxylic acid group provide additional versatility compared to similar compounds.
This compound's multifaceted nature makes it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNXDTUESVAHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85268959 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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